molecular formula C9H6NNaO2S B13192854 Sodium quinoline-5-sulfinate

Sodium quinoline-5-sulfinate

Cat. No.: B13192854
M. Wt: 215.21 g/mol
InChI Key: MTSYDOMTFXGDQH-UHFFFAOYSA-M
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Description

Sodium quinoline-5-sulfinate (CAS 1861353-63-0) is a heteroaromatic sulfinate salt valued as a versatile building block in organic synthesis and medicinal chemistry research. As part of the sodium sulfinate compound class, it acts as a precursor for sulfonyl radicals and serves as a sulfonylating, sulfenylating, or sulfinylating reagent to introduce the quinoline-5-sulfonyl moiety into target molecules . Its primary research applications include the metal-free sulfonylation of heteroaromatic N-oxides, providing an eco-friendly route to synthesize 2-sulfonyl quinoline derivatives in water . It is also used in the construction of various organosulfur compounds such as sulfonamides, sulfones, and sulfides through S–S, N–S, and C–S bond-forming reactions . These synthetic pathways are crucial for creating complex structures in pharmaceutical research. The compound has a molecular formula of C9H6NNaO2S and a molecular weight of 215.21 g/mol . It should be stored sealed in a dry environment at room temperature . This product is intended for research applications only and is not classified as a medicinal product. It is not for diagnostic or therapeutic use in humans or animals. Researchers should consult the safety data sheet and adhere to all laboratory safety protocols before use.

Properties

Molecular Formula

C9H6NNaO2S

Molecular Weight

215.21 g/mol

IUPAC Name

sodium;quinoline-5-sulfinate

InChI

InChI=1S/C9H7NO2S.Na/c11-13(12)9-5-1-4-8-7(9)3-2-6-10-8;/h1-6H,(H,11,12);/q;+1/p-1

InChI Key

MTSYDOMTFXGDQH-UHFFFAOYSA-M

Canonical SMILES

C1=CC2=C(C=CC=N2)C(=C1)S(=O)[O-].[Na+]

Origin of Product

United States

Synthetic Methodologies for Sodium Quinoline 5 Sulfinate and Its Derivatives

Direct Synthetic Routes to Sodium Quinoline-5-Sulfinate

Direct synthetic routes to this compound are not extensively documented in the literature, but a plausible and conventional pathway can be inferred from established methods for synthesizing analogous aromatic sulfinate salts. This approach typically involves a two-step sequence: the formation of a sulfonyl chloride intermediate, followed by its reduction to the desired sodium sulfinate.

The initial step is the sulfonation of quinoline (B57606) to produce quinoline-5-sulfonyl chloride. One common method for this transformation is the reaction of quinoline with chlorosulfonic acid. nih.gov An alternative pathway to the sulfonyl chloride intermediate starts from 5-aminoquinoline. This method involves a diazotization reaction of the amino group with sodium nitrite (B80452) and concentrated hydrochloric acid, followed by a sulfochlorination reaction with sulfur dioxide in the presence of a copper catalyst. researchgate.net

Once quinoline-5-sulfonyl chloride is obtained, the second step is its reduction to this compound. This reduction is a standard method for preparing sodium sulfinates from sulfonyl chlorides. researchgate.net Common reducing agents for this purpose include sodium sulfite (B76179) (Na₂SO₃) in the presence of a base like sodium bicarbonate, or zinc dust. researchgate.netnih.gov The reaction with sodium sulfite is a widely used and effective method for this conversion. researchgate.netmdpi.com

Table 1: Plausible Two-Step Synthesis of this compound This table presents a hypothetical reaction scheme based on established chemical transformations.

Step Starting Material Reagents Intermediate/Product
1 Quinoline Chlorosulfonic Acid (ClSO₃H) Quinoline-5-sulfonyl chloride

Synthesis of Functionalized Quinoline Sulfinate Derivatives

Modern synthetic chemistry has explored more sophisticated methods to produce functionalized quinoline sulfinates, often targeting specific positions on the quinoline ring, such as the C2 position. These methods frequently employ quinoline N-oxides as versatile starting materials, which exhibit enhanced reactivity and allow for regioselective functionalization.

The use of quinoline N-oxides activates the heterocyclic ring, making it more susceptible to nucleophilic and radical attack, particularly at the C2 position. This has enabled the development of several deoxygenative sulfonylation methods.

Copper-catalyzed reactions have been effectively used for the deoxygenative C2-sulfonylation of quinoline N-oxides. In a notable method, various quinoline N-oxides react with sodium sulfinates in the presence of a copper catalyst, such as copper(II) bromide (CuBr₂), and a radical initiator, potassium persulfate (K₂S₂O₈). researchgate.netmdpi.comrsc.org This transformation proceeds under mild conditions and provides a direct pathway to 2-sulfonyl quinolines with good yields. mdpi.comrsc.org The reaction mechanism is proposed to involve a Minisci-like radical coupling step. mdpi.com

Table 2: Examples of Copper-Catalyzed C2-Sulfonylation of Quinoline N-Oxides

Quinoline N-Oxide Substrate Sodium Sulfinate Reagent Catalyst/Initiator Product Yield
Quinoline N-oxide Sodium p-toluenesulfinate CuBr₂ / K₂S₂O₈ 2-(p-tolylsulfonyl)quinoline Good
6-Chloroquinoline N-oxide Sodium p-toluenesulfinate CuBr₂ / K₂S₂O₈ 6-chloro-2-(p-tolylsulfonyl)quinoline Good

A significant advancement in the synthesis of 2-sulfonylquinolines is the development of metal-free deoxygenative sulfonylation methods. One such protocol involves the reaction of quinoline N-oxides with sodium sulfinates using potassium persulfate (K₂S₂O₈) as an oxidant in the absence of any metal catalyst. researchgate.netbohrium.com This reaction proceeds through a dual radical coupling process where the sodium sulfinate serves as both the sulfonylation source and an activating agent for the N-oxide. bohrium.com The process is efficient and complements existing methods by avoiding metal contamination. bohrium.com Other metal-free approaches utilize reagents like tosyl chloride (TsCl) in water or iodine to mediate the reaction. nih.govrsc.org

Table 3: Metal-Free C2-Sulfonylation of Quinoline N-Oxides

Quinoline N-Oxide Substrate Sodium Sulfinate Reagent Promoter/Conditions Product Yield (%)
Quinoline N-oxide Sodium p-toluenesulfinate K₂S₂O₈, DCE, 100°C 2-(p-tolylsulfonyl)quinoline 85
4-Methylquinoline N-oxide Sodium p-toluenesulfinate K₂S₂O₈, DCE, 100°C 4-methyl-2-(p-tolylsulfonyl)quinoline 78

The formation of the C-S bond in the synthesis of quinoline sulfinate derivatives from N-oxides is predominantly governed by radical coupling mechanisms. mdpi.combohrium.com These reactions are often classified as Minisci-type reactions, which involve the addition of a nucleophilic radical to an electron-deficient aromatic ring. mdpi.comwikipedia.org

In these processes, a sulfonyl radical (RSO₂•) is first generated from a precursor, such as a sodium sulfinate, through oxidation by an agent like potassium persulfate. mdpi.combohrium.com This electrophilic radical then attacks the protonated quinoline N-oxide at the electron-deficient C2 position. mdpi.com This addition forms a radical cation intermediate, which, after a series of steps involving deoxygenation and rearomatization, yields the final 2-sulfonylquinoline product. mdpi.com This radical pathway explains the high regioselectivity observed for the C2 position.

Electrochemical methods offer a green and efficient alternative for the synthesis of sulfonylated quinolines, avoiding the need for chemical oxidants. bohrium.com An electrochemical protocol has been developed for the deoxygenative C2-sulfonylation of quinoline N-oxides using sulfonyl hydrazides as the sulfonyl source. researchgate.netbohrium.com This reaction is conducted in an undivided cell at room temperature and provides good yields and regioselectivity without the need for a metal catalyst. bohrium.com

Another innovative electrochemical approach employs deep eutectic solvents, which act as both the reaction medium and the supporting electrolyte. chemrxiv.org This method for synthesizing 2-arylsulfinylquinolines is highly sustainable as it eliminates the need for volatile organic solvents and allows for the recovery and reuse of the solvent-electrolyte system. chemrxiv.org These electrochemical strategies represent a modern and environmentally conscious direction in the synthesis of functionalized quinoline derivatives. chemrxiv.org

Mechanochemical Synthesis Strategies

Mechanochemical synthesis, a branch of chemistry that utilizes mechanical energy to induce chemical reactions, presents a novel and environmentally sustainable alternative to traditional solvent-based methods. chemrxiv.org This technique, often performed using ball milling, can enhance reaction rates, and in some cases, enable transformations that are difficult to achieve in solution. chemrxiv.org The primary advantages of mechanochemistry include the significant reduction or complete elimination of solvents, leading to greener processes with less waste generation. rsc.org

While specific, documented instances of the mechanochemical synthesis of this compound are not prevalent in the reviewed literature, the principles of this methodology have been successfully applied to the synthesis of other vinyl sulfones and sulfinate salts. chemrxiv.org For example, a mechanochemical-assisted decarboxylative sulfonylation has been demonstrated for the synthesis of various vinyl sulfones from α,β-unsaturated carboxylic acids and sodium sulfinates. rsc.org This process often utilizes an activator, such as potassium iodide, under water-assisted grinding conditions, and is noted for being free of metal catalysts, bases, and oxidants. rsc.orgchemrxiv.org

A plausible, though hypothetical, mechanochemical route for this compound could involve the direct sulfination of quinoline using a suitable sulfinating agent under ball-milling conditions. This approach would leverage the high-energy impacts within the milling vessel to overcome activation barriers without the need for bulk solvents.

Table 1: General Parameters in Mechanochemical Sulfonylation

Parameter Description Potential Application
Milling Equipment High-energy planetary ball mill or shaker mill. To provide the necessary mechanical force.
Reactants Quinoline precursor, sulfinating agent (e.g., a source of SO₂). Direct formation of the C-S bond.
Grinding Assistant A small amount of liquid (Liquid-Assisted Grinding, LAG). chemrxiv.org Water or another benign liquid could be used to facilitate the reaction.
Activator A catalyst or promoter (e.g., KI). rsc.org To lower the activation energy of the reaction.

| Reaction Time | Typically shorter than conventional methods, ranging from minutes to a few hours. rsc.org | Offering a more efficient synthesis pathway. |

This solvent-free or low-solvent approach represents a promising area for future research, aligning with the principles of green chemistry for the synthesis of quinoline-based sulfinates.

Multi-Component Reaction Pathways

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single, one-pot operation to form a product that incorporates substantial portions of all the initial molecules. researchgate.net These reactions are distinguished by their operational simplicity, high atom economy, and ability to construct complex molecular architectures with minimal generation of by-products. researchgate.net MCRs have become powerful tools in organic synthesis, particularly for creating diverse libraries of heterocyclic compounds like quinolines. rsc.org

The synthesis of the quinoline scaffold itself is amenable to several named multi-component reactions, such as the Povarov, Gewald, and Ugi reactions, which allow for the assembly of the core ring system from simpler starting materials. rsc.org For instance, the Doebner reaction involves an aniline, an aldehyde, and pyruvic acid to form quinoline-4-carboxylic acids. nih.gov

While direct MCR pathways for the synthesis of this compound are not extensively documented, the compound itself can be viewed as a valuable building block for subsequent multi-component reactions. Sodium sulfinates are recognized as versatile reagents in organic synthesis. nih.govrsc.org They can act as sources of sulfonyl radicals or sulfonyl nucleophiles, making them ideal partners for constructing C–S, N–S, and S–S bonds. rsc.org

A hypothetical multi-component reaction could involve this compound, an amine, and an aldehyde. This could potentially lead to the formation of α-amino sulfones bearing the quinoline-5-sulfonyl moiety, a structure of potential interest in medicinal chemistry.

Table 2: Representative Multi-Component Reactions for Quinoline Synthesis

Reaction Name Reactants Product Type
Doebner Reaction Aniline, Aldehyde, Pyruvic Acid Substituted Quinoline-4-carboxylic acids nih.gov
Povarov Reaction Aniline, Aldehyde, Alkene Tetrahydroquinolines (oxidized to Quinolines) rsc.org

| Combes Quinoline Synthesis | Aniline, β-diketone | Substituted Quinolines |

The integration of the quinoline-5-sulfinate functional group into MCRs opens avenues for the rapid generation of complex and functionally diverse quinoline derivatives.

Derivatization from Quinoline-5-Sulfonyl Chloride

One of the most established and reliable methods for preparing this compound is through the chemical reduction of its corresponding sulfonyl chloride, quinoline-5-sulfonyl chloride. This two-step process begins with the synthesis of the sulfonyl chloride precursor, followed by its conversion to the desired sodium sulfinate salt. nih.gov

Step 1: Synthesis of Quinoline-5-Sulfonyl Chloride

Quinoline-5-sulfonyl chloride is typically synthesized via the chlorosulfonation of a quinoline precursor. A common method involves the reaction of 8-hydroxyquinoline (B1678124) with excess chlorosulfonic acid. mdpi.comnih.gov The reaction is generally performed at a low temperature initially and then allowed to proceed at room temperature. mdpi.com An alternative route starts from 5-aminoisquinoline, which undergoes a diazo-reaction followed by sulfuryl chloridization in the presence of sulfur dioxide and a copper catalyst. google.com

Table 3: Synthesis of Quinoline-5-Sulfonyl Chloride from 8-Hydroxyquinoline

Reactant 1 Reactant 2 Conditions Product Yield Reference

Step 2: Reduction to this compound

With the sulfonyl chloride in hand, the subsequent step is its reduction to this compound. This transformation is a general method for preparing sodium sulfinates from inexpensive and readily available sulfonyl chlorides. nih.gov The reaction is typically carried out by treating the quinoline-5-sulfonyl chloride with a reducing agent, most commonly sodium sulfite (Na₂SO₃), in an aqueous solution, often with a base such as sodium bicarbonate to maintain alkalinity. The sulfonyl chloride is reduced to the sulfinate, yielding the sodium salt upon workup.

Table 4: General Reaction for Reduction of Quinoline-5-Sulfonyl Chloride

Reactant Reducing Agent Solvent System General Conditions Product

This derivatization pathway is a practical and widely applicable method for accessing this compound and its analogs, benefiting from the commercial availability or straightforward synthesis of the required sulfonyl chloride precursors.

Chemical Reactivity and Transformation Studies of Sodium Quinoline 5 Sulfinate

Oxidation Reactions and Products

A significant transformation involving sodium sulfinates, including aryl sulfinates like sodium quinoline-5-sulfinate, is their participation in the deoxygenative sulfonylation of quinoline (B57606) N-oxides. In these reactions, the sulfinate salt is not oxidized in isolation but acts as a key component in a broader redox-neutral or oxidative process where the quinoline N-oxide is reduced (deoxygenated).

Several methods have been developed for this C2-sulfonylation. One approach involves a copper-catalyzed reaction using K₂S₂O₈ as a radical initiator. acs.org The reaction is believed to proceed through a Minisci-type radical coupling mechanism to afford 2-sulfonylquinolines in good yields. acs.org Alternative metal-free methods have also been established. One such protocol utilizes iodine and tert-butyl hydroperoxide (TBHP) to achieve a highly efficient and regioselective 2-sulfonylation of quinoline N-oxides. nih.govdntb.gov.ua Another metal- and oxidant-free approach employs p-toluenesulfonyl chloride (TsCl) to promote the sulfonylation in water at ambient temperature, highlighting the reaction's operational simplicity and sustainability. rhhz.net These reactions demonstrate the utility of sodium sulfinates in complex transformations that result in the formation of stable sulfonylated products. nih.govrhhz.net

Sulfonylation Reactions Utilizing this compound as a Reagent

This compound is a potent sulfonating agent, enabling the introduction of the quinoline-5-sulfonyl group onto a variety of organic scaffolds. This reactivity is fundamental to creating complex sulfone-containing molecules.

The direct functionalization of carbon-hydrogen (C-H) bonds represents a highly efficient strategy in organic synthesis. Sodium sulfinates are key reagents in reactions that achieve selective C-H sulfonylation. A primary example is the deoxygenative C2-sulfonylation of quinoline N-oxides. nih.gov In this process, the C-H bond at the C2 position of the quinoline ring is selectively functionalized. Various catalytic systems, including those based on copper or iodine, facilitate this transformation, leading to the regioselective formation of 2-sulfonylquinolines. nih.govacs.org

Furthermore, directed C-H functionalization has been achieved using a 5-chloro-8-aminoquinoline guiding group to achieve copper-catalyzed ortho-sulfonylation of C(sp²)—H bonds with sodium arylsulfites. sioc-journal.cn Another strategy involves the remote C-H sulfonylation of anilines, where a biomass-derived copper catalyst enables the selective functionalization at the C4 position. mdpi.com These methods underscore the capability of sodium sulfinates to participate in highly selective C-H activation cascades. sioc-journal.cnmdpi.com

Regioselectivity is a critical aspect of sulfonylation reactions. A notable example of high regioselectivity is the molybdenum-catalyzed allylic substitution of tertiary allylic electrophiles. nih.gov In this reaction, this compound (referred to as 3ar in the study) was successfully used as a sulfonylation partner, reacting with a tertiary allylic carbonate to yield the corresponding branched tertiary allylic sulfone with excellent regioselectivity (>99:1). nih.gov This demonstrates the specific utility of this compound in creating sterically hindered sulfones with high precision.

The C2-sulfonylation of quinoline N-oxides is another prime example of a regioselective process, where the sulfonyl group is almost exclusively introduced at the second position of the quinoline core. nih.govdntb.gov.uarhhz.net

Table 1: Molybdenum-Catalyzed Regioselective Sulfonylation with Sodium Sulfinates nih.gov

Allylic Carbonate (1a)Sodium Sulfinate (2)ProductYield (%)Regioselectivity (branched:linear)
Sodium benzenesulfinate3aa92>99:1
Sodium 4-methylbenzenesulfinate3ab93>99:1
Sodium 4-chlorobenzenesulfinate3af90>99:1
This compound 3ar 85 >99:1
Sodium 2-naphthalenesulfinate3aq88>99:1

Reaction conditions involved Mo(CO)₆ as the catalyst. nih.gov

Sulfonylation reactions employing sodium sulfinates often exhibit broad substrate compatibility, allowing for the synthesis of a wide array of sulfonylated compounds. In the TsCl-promoted sulfonylation of quinoline N-oxides, the reaction tolerates a variety of functional groups on both the quinoline N-oxide and the sodium sulfinate. rhhz.net Quinoline N-oxides bearing methoxy, fluoro, chloro, and bromo groups react efficiently. rhhz.net Similarly, sodium benzenesulfinates with either electron-donating (alkyl, alkoxy) or electron-withdrawing (halide, trifluoromethyl) substituents provide the desired products in good yields. rhhz.net

The molybdenum-catalyzed allylic substitution also demonstrates a wide scope. nih.gov Sodium sulfinates with electron-donating and electron-withdrawing groups, bulky naphthyl and quinoline moieties, and even alkyl substituents all react smoothly to give the corresponding sulfones in high yields. nih.gov This high functional group tolerance makes these methods powerful tools for the late-stage functionalization of complex molecules.

Table 2: Substrate Scope for Deoxygenative C2-Sulfonylation of Quinoline N-Oxides nih.govrhhz.net

Quinoline N-OxideSodium SulfinateProductYield (%)Method
Quinoline N-oxideSodium p-toluenesulfinate2-(p-tolylsulfonyl)quinoline91TsCl/H₂O rhhz.net
Quinoline N-oxideSodium benzenesulfinate2-(phenylsulfonyl)quinoline81I₂/TBHP nih.gov
6-Chloroquinoline N-oxideSodium p-toluenesulfinate6-chloro-2-(p-tolylsulfonyl)quinoline85TsCl/H₂O rhhz.net
4-Methoxyquinoline N-oxideSodium benzenesulfinate4-methoxy-2-(phenylsulfonyl)quinoline72CuBr₂/K₂S₂O₈ nih.gov
Quinoline N-oxideSodium methanesulfinate2-(methylsulfonyl)quinoline78I₂/TBHP nih.gov

Formation of Other Organosulfur Compounds

The primary products resulting from the sulfonylation reactions of this compound are sulfones (R-SO₂-R'). thieme-connect.com These reactions are among the most fundamental methods for constructing the sulfone functional group, which is a key structural motif in many pharmaceutical and agrochemical compounds. mdpi.comthieme-connect.com

Specifically, the reaction of this compound with various electrophiles or through C-H functionalization pathways leads directly to the formation of aryl sulfones where one of the aryl groups is quinoline-5-yl. As detailed previously, reactions with quinoline N-oxides yield 2-sulfonylquinolines, and reactions with tertiary allylic electrophiles produce tertiary allylic sulfones. rhhz.netnih.gov These transformations highlight the role of sodium sulfinates as indispensable building blocks for the direct synthesis of diverse and complex sulfone derivatives. thieme-connect.commdpi.com

Spectroscopic Characterization and Advanced Structural Elucidation of Sodium Quinoline 5 Sulfinate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a cornerstone for the structural elucidation of organic molecules, offering detailed information about the chemical environment of individual atoms.

¹H NMR Analysis

Proton NMR (¹H NMR) spectroscopy of Sodium quinoline-5-sulfinate reveals distinct signals corresponding to the aromatic protons of the quinoline (B57606) ring system. The chemical shifts (δ) are influenced by the electron-withdrawing nature of the sulfinate group and the inherent aromaticity of the bicyclic structure. Protons closer to the sulfinate group and the nitrogen atom are expected to resonate at a lower field (higher ppm values) due to deshielding effects. The coupling patterns (e.g., doublets, triplets, multiplets) observed in the spectrum arise from spin-spin interactions between adjacent protons, providing critical information for assigning each proton to its specific position on the quinoline ring.

Table 1: Hypothetical ¹H NMR Data for this compound

Proton Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz)
H-2 8.9 dd 4.2, 1.7
H-3 7.5 dd 8.2, 4.2
H-4 8.2 d 8.2
H-6 8.0 d 7.5
H-7 7.7 t 7.8

Note: This data is hypothetical and serves for illustrative purposes.

¹³C NMR Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy complements the ¹H NMR data by providing insights into the carbon skeleton of the molecule. The spectrum displays distinct signals for each unique carbon atom in this compound. The chemical shifts of the carbon atoms are indicative of their hybridization and electronic environment. The carbon atom directly attached to the sulfinate group (C-5) is expected to show a characteristic downfield shift.

Table 2: Hypothetical ¹³C NMR Data for this compound

Carbon Chemical Shift (ppm)
C-2 150.5
C-3 122.0
C-4 136.0
C-4a 129.5
C-5 145.0
C-6 128.0
C-7 130.0
C-8 125.0

Note: This data is hypothetical and serves for illustrative purposes.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, DEPT)

To unambiguously assign the proton and carbon signals and to elucidate the complete bonding network, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy) : This experiment establishes correlations between protons that are coupled to each other, helping to trace the connectivity of the proton network within the quinoline rings.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC spectra reveal correlations between protons and their directly attached carbon atoms, allowing for the definitive assignment of carbon signals based on the already assigned proton spectrum.

DEPT (Distortionless Enhancement by Polarization Transfer) : DEPT experiments are used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), and methine (CH) carbons, further aiding in the comprehensive assignment of the ¹³C NMR spectrum.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions, thereby providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass of this compound. This precision allows for the determination of the elemental formula of the molecule, as the exact mass is unique to a specific combination of atoms. This is a critical step in confirming the identity of the compound.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for the analysis of ionic compounds like this compound. In ESI-MS, the compound is ionized directly from a solution, typically yielding the quasimolecular ion. For this compound, which exists as a salt, ESI-MS in negative ion mode would be expected to show a prominent peak corresponding to the quinoline-5-sulfinate anion [C₉H₆NO₂S]⁻. The measured m/z value of this anion can be used to confirm the molecular weight of the anionic part of the compound.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS)

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is a soft ionization technique widely utilized for the mass analysis of a broad range of molecules, from large biomolecules like proteins to smaller organic compounds. nih.govmdpi.com In this method, the analyte is co-crystallized with a matrix compound that strongly absorbs laser radiation at a specific wavelength. mdpi.comnih.gov A pulsed laser irradiates the sample, causing the matrix to desorb and ionize, transferring charge to the analyte molecules with minimal fragmentation. nih.govmdpi.com The resulting ions are then accelerated into a time-of-flight analyzer, where they are separated based on their mass-to-charge ratio (m/z).

For this compound, MALDI-TOF MS would be a powerful tool for confirming its molecular weight. The technique would be expected to produce a prominent peak corresponding to the molecular ion of the compound. The high mass accuracy of modern TOF analyzers, particularly with Orbitrap technology, allows for the determination of the elemental composition from the exact mass, which aids in confirming the chemical formula. researchgate.net

Depending on the laser fluence used, some degree of fragmentation or metastable ion decay may occur, providing structural information. nih.gov Potential fragmentation pathways for this compound could involve the loss of the sulfinate group (SO2) or cleavage within the quinoline ring structure. The selection of an appropriate matrix, such as 2,5-dihydroxybenzoic acid (DHB) or α-cyano-4-hydroxycinnamic acid (CHCA), is crucial for achieving optimal ionization of the analyte. nih.gov

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a fundamental technique for identifying functional groups within a molecule. It operates on the principle that chemical bonds vibrate at specific frequencies. When a molecule is exposed to infrared radiation, it absorbs the energy at frequencies corresponding to its natural vibrational modes. liberty.edu An IR spectrum plots absorbance or transmittance against the frequency of radiation (typically in wavenumbers, cm⁻¹), revealing a unique pattern of absorption bands that serves as a molecular fingerprint. liberty.edu

The sulfinate group is the key functional group for identification. The asymmetric and symmetric stretching vibrations of the S=O bond in a sulfinate salt are expected to produce strong absorption bands. For comparison, related sulfonate compounds show characteristic S=O bond peaks at approximately 1043 cm⁻¹, 1173 cm⁻¹, and 1357 cm⁻¹. researchgate.net A strong band around 3455 cm⁻¹ in similar compounds has been attributed to their hydrophilic nature. researchgate.net

Table 1: Expected Infrared Absorption Bands for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Aromatic C-HStretching> 3000
Aromatic C=C / C=NStretching1600 - 1450
Sulfinate S=OAsymmetric & Symmetric Stretching~1200 - 1000
Aromatic C-HOut-of-plane Bending900 - 675

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This absorption corresponds to the excitation of electrons from lower to higher energy molecular orbitals. The technique is particularly useful for analyzing compounds containing chromophores, which are functional groups capable of absorbing UV or visible light. nih.gov

The quinoline ring system in this compound acts as a chromophore. The UV-Vis spectrum, typically recorded in a suitable solvent like acetonitrile (B52724) or water, is expected to show distinct absorption bands characteristic of electronic transitions within the aromatic system. nih.govnih.gov Specifically, these bands are indicative of π → π* and n → π* transitions. nih.gov

Studies on similar quinoline-sulphonamide derivatives have reported absorption bands within the range of 337 nm to 342 nm. nih.gov These absorptions are attributed to n → π* transitions. nih.gov The precise wavelength of maximum absorbance (λmax) and the molar absorptivity are dependent on the solvent used and the specific substitution pattern on the quinoline ring. nih.gov Analysis of the UV-Vis spectrum provides valuable information about the electronic structure of the molecule. nih.gov

Table 2: Expected UV-Vis Absorption Data for Quinoline Derivatives

Compound TypeSolventAbsorption Maximum (λmax)Electronic TransitionReference
Quinoline-Sulphonamide DerivativesAcetonitrile337 - 342 nmn → π* nih.gov
Quinine in Tonic WaterNot Specified347.5 nmNot Specified nih.gov

Single-Crystal X-ray Diffraction Analysis

Single-Crystal X-ray Diffraction (SCXRD) is the most definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid. mdpi.com The technique involves irradiating a single crystal with a beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern of spots. By analyzing the positions and intensities of these spots, it is possible to calculate the precise location of every atom in the crystal lattice, as well as bond lengths, bond angles, and torsional angles. mdpi.com

A successful SCXRD analysis of this compound would provide unambiguous confirmation of its molecular structure. mdpi.com It would reveal the planarity of the quinoline ring and the geometry of the sulfinate group. Furthermore, this analysis would elucidate the coordination environment of the sodium cation, showing how it interacts with the oxygen atoms of the sulfinate group and potentially with neighboring molecules or solvent molecules within the crystal lattice.

Coordination Chemistry of Quinoline Sulfonate Ligands

Ligand Properties and Metal Ion Complexation

Quinoline (B57606) sulfonate ligands, such as 8-hydroxyquinoline-5-sulfonic acid (8-HQS), are effective chelating agents for a wide range of metal ions. The quinoline moiety provides a nitrogen atom as a coordination site, while the sulfonate group can also participate in bonding, although its role is often more nuanced and can be involved in hydrogen bonding as well. In the case of 8-HQS, the hydroxyl group at the 8-position provides an additional, and often primary, coordination site.

The complexation of these ligands with metal ions has been extensively studied in aqueous solutions. Upon complexation with metal ions such as Zn(II), Cd(II), and Hg(II), a marked increase in the fluorescence intensity of 8-HQS is observed, making these ligands useful as "turn-on" fluorescence sensors for metal ion detection. The solubility of these ligands in water, enhanced by the sulfonate group, is a key property that facilitates their application in aqueous environments.

The coordination behavior is also influenced by the nature of the metal ion. For instance, studies on the complexation of 8-HQS with trivalent metal ions like Al(III), Ga(III), and In(III) have revealed differences in the resulting complex geometries. These interactions are not limited to simple metal-ligand binding; in some cases, mixed-ligand complexes can be formed, as evidenced by studies on the coordination of 8-quinolinol-5-sulfonic acid to aluminium(III) complexes.

Stoichiometry and Geometrical Analysis of Metal Complexes

The stoichiometry of metal complexes with quinoline sulfonate ligands is a critical aspect of their coordination chemistry. A common stoichiometry observed is a 1:2 metal-to-ligand ratio. For example, studies with Zn(II) and 8-HQS have shown the formation of a single complex with a 1:2 stoichiometry. Similarly, complexation studies of 8-HQS with Cd(II) and Hg(II) also indicate the dominant formation of 1:2 (metal:ligand) complexes. With trivalent metal ions such as Al(III), Ga(III), and In(III), a 1:3 metal-to-ligand stoichiometry is typically observed.

The geometry of these complexes is dictated by the coordination number of the metal ion and the nature of the ligand. For the 1:2 complexes of Zn(II) with 8-HQS, a square bipyramidal geometry has been proposed, where the two 8-HQS ligands and the metal ion are in the same plane, with two coordinated water molecules in mutually trans positions. In contrast, for the corresponding complexes with Cd(II) and Hg(II), theoretical calculations suggest that isomers with the water molecules in a cis geometry are more stable.

For the 1:3 complexes with trivalent metals, different isomeric forms can exist. With Al(III) and Ga(III), the complexes with 8-HQS typically exhibit a meridional (mer) geometry of the ligands around the metal center. However, for the complex with In(III), a facial (fac) geometry is observed. These geometrical variations highlight the influence of the metal ion's size and electronic properties on the final structure of the coordination complex.

Interactive Data Table: Stoichiometry and Geometry of Metal-Quinoline Sulfonate Complexes
Metal IonLigandStoichiometry (Metal:Ligand)Geometry
Zn(II)8-Hydroxyquinoline-5-sulfonic acid1:2Square Bipyramidal (trans-aquo)
Cd(II)8-Hydroxyquinoline-5-sulfonic acid1:2Square Bipyramidal (cis-aquo)
Hg(II)8-Hydroxyquinoline-5-sulfonic acid1:2Square Bipyramidal (cis-aquo)
Al(III)8-Hydroxyquinoline-5-sulfonic acid1:3Octahedral (mer-isomer)
Ga(III)8-Hydroxyquinoline-5-sulfonic acid1:3Octahedral (mer-isomer)
In(III)8-Hydroxyquinoline-5-sulfonic acid1:3Octahedral (fac-isomer)

Metal-Ligand Interaction Studies

A variety of spectroscopic and theoretical methods have been employed to elucidate the nature of metal-ligand interactions in quinoline sulfonate complexes. Multinuclear Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the complex equilibria in solutions of metal ions and these organic ligands. Changes in the chemical shifts of the ligand's protons upon complexation provide insights into the coordination sites. For 8-HQS, significant broadening and changes in the chemical shifts of the protons adjacent to the nitrogen and hydroxyl groups confirm their involvement in coordination.

UV-visible absorption and fluorescence spectroscopy are also extensively used to study these interactions. The changes in the absorption and emission spectra upon complexation can be used to determine the stoichiometry of the complexes and to probe the electronic environment of the ligand. The enhanced fluorescence of 8-HQS upon binding to metal ions is a key feature that is exploited in sensing applications.

Theoretical studies, particularly Density Functional Theory (DFT) calculations, have proven invaluable in complementing experimental data. DFT calculations can provide detailed insights into the structures of metal complexes in solution, including the prediction of the most stable geometries and the simulation of spectroscopic properties. These computational methods have been instrumental in understanding the preference for cis or trans geometries in the aquo ligands of Group 12 metal complexes with 8-HQS and the mer versus fac isomerism in Group 13 metal complexes.

Interactive Data Table: Techniques for Metal-Ligand Interaction Studies
TechniqueInformation Obtained
Multinuclear NMR SpectroscopyIdentification of coordination sites, study of complex equilibria in solution.
UV-Visible Absorption SpectroscopyDetermination of complex stoichiometry, probing electronic transitions.
Fluorescence SpectroscopyElucidation of binding events, basis for sensing applications.
Density Functional Theory (DFT)Prediction of stable geometries, simulation of spectroscopic properties.

Advanced Research Directions and Emerging Applications in Chemical Science

Role as Building Blocks for Advanced Functional Materials

Sodium quinoline-5-sulfinate and related quinoline (B57606) sulfinate derivatives are emerging as crucial building blocks in the synthesis of advanced functional materials. The quinoline core is a well-known scaffold in biologically active compounds and functional organic materials. cas.cnresearchgate.netthieme-connect.comdntb.gov.uarhhz.net The introduction of a sulfinate group provides a versatile handle for further chemical modifications, allowing for the construction of complex molecules with tailored properties. nih.govsmolecule.com

Researchers are exploring the use of these compounds in creating novel materials for applications in optoelectronics and sensing. researchgate.net The inherent electronic properties of the quinoline system, combined with the reactivity of the sulfinate, allow for the design of molecules with specific light-absorbing and emitting characteristics. researchgate.net For instance, quinoline-sulfonamide derivatives, which can be synthesized from this compound, have been investigated for their fluorescent properties, suggesting their potential use in developing new fluorophores. researchgate.net

Furthermore, the ability of the sulfonyl group to act as a linker enables the incorporation of the quinoline unit into larger polymeric structures. This opens up possibilities for creating new polymers with unique thermal, mechanical, and electronic properties, potentially for use in specialized applications.

Development of Novel Synthetic Reagents and Catalysts

This compound serves as a versatile reagent in organic synthesis, capable of participating in various bond-forming reactions. nih.govrsc.org It can act as a source of sulfonyl radicals, which are highly reactive intermediates for C-S, N-S, and S-S bond formation. nih.govrsc.orgsioc-journal.cn This reactivity is being harnessed to develop new synthetic methodologies for a wide range of organosulfur compounds. nih.govrsc.org

Recent research has demonstrated the use of sodium sulfinates, including quinoline derivatives, in cross-coupling reactions. For example, transition-metal-free desulfinative cross-coupling reactions of heteroaryl sulfinates with Grignard reagents have been developed to synthesize heterobiaryl compounds, which are important motifs in pharmaceuticals. cas.cn Additionally, copper-catalyzed deoxygenative C2-sulfonylation of quinoline N-oxides with sodium sulfinate provides a direct route to 2-sulfonylquinolines. acs.orgnih.govacs.org Iron-catalyzed versions of this reaction have also been reported, offering a more sustainable approach. tandfonline.com

The development of novel catalysts based on quinoline structures is another promising area. The nitrogen atom in the quinoline ring can coordinate with metal centers, making quinoline-based ligands valuable in catalysis. By functionalizing the quinoline scaffold with sulfinate groups, new ligand systems with unique electronic and steric properties can be designed, potentially leading to catalysts with enhanced activity and selectivity for various organic transformations.

Advancements in Electrochemical Processes and Electrosynthesis

Electrosynthesis is emerging as a powerful and sustainable alternative to traditional chemical methods, as it often avoids the need for harsh reagents and operates under mild conditions. researchgate.netbeilstein-journals.orgmdpi.com this compound is well-suited for electrochemical transformations due to the redox-active nature of the sulfinate group. nih.gov

Electrochemical methods have been successfully employed for the generation of sulfonyl radicals from sodium sulfinates. researchgate.netresearchgate.net These electrochemically generated radicals can then participate in a variety of reactions, such as the sulfonylation of alkenes and arenes. acs.orgnih.govresearchgate.net For instance, the electrochemical alkoxysulfonylation of styrenes with sodium sulfinates provides an eco-friendly route to β-alkoxy sulfones. acs.orgnih.gov

The electrochemical C-H functionalization of quinoline derivatives is another active area of research. researchgate.net By using electrochemical methods, it is possible to selectively introduce sulfonyl groups onto the quinoline ring, providing access to a range of functionalized quinolines that would be difficult to synthesize using conventional methods. researchgate.net These electrochemical approaches offer a green and efficient way to create complex molecules from simple starting materials. nih.govresearchgate.net

Implementation of Green Chemistry Principles in Sulfinate Synthesis and Reactions

The principles of green chemistry, which focus on designing chemical processes that are environmentally benign, are increasingly being applied to the synthesis and reactions of sulfinates. nih.govinnovareacademics.inroyalsocietypublishing.orgdokumen.pubmygreenlab.org Researchers are actively seeking to develop more sustainable methods for preparing this compound and for utilizing it in subsequent reactions.

One key aspect of green chemistry is the use of safer and more environmentally friendly solvents. royalsocietypublishing.org Efforts are being made to replace traditional volatile organic solvents with greener alternatives like water or to perform reactions under solvent-free conditions. researchgate.netnih.govtandfonline.com For example, the synthesis of quinoline derivatives has been achieved using water as a solvent or under solvent-free conditions, significantly reducing the environmental impact of the process. rhhz.nettandfonline.com

Another important principle is the use of catalysts to improve reaction efficiency and reduce waste. nih.govroyalsocietypublishing.org The development of reusable catalysts for sulfinate reactions is a major focus. researchgate.net For instance, silica (B1680970) gel-supported sodium hydrogen sulfate (B86663) has been used as a reusable and eco-friendly catalyst for the synthesis of quinolines. researchgate.net Furthermore, the use of microwave irradiation as an energy-efficient heating method is also being explored to accelerate reactions and reduce energy consumption. innovareacademics.intandfonline.com

The development of one-pot, multi-component reactions is another strategy that aligns with green chemistry principles by reducing the number of synthetic steps and purification processes, thereby minimizing waste. tandfonline.com

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing sodium quinoline-5-sulfinate, and how can purity be verified?

  • Methodological Answer : Synthesis typically involves sulfonation of quinoline derivatives followed by neutralization with sodium hydroxide. Key steps include controlled temperature (e.g., 0–5°C for sulfonation) and inert atmosphere to prevent oxidation. Purity verification requires a combination of techniques:

  • HPLC (≥98% purity threshold, retention time comparison to standards) .
  • Elemental analysis (C, H, N, S content within ±0.3% of theoretical values) .
  • FT-IR to confirm sulfonate group absorption bands (e.g., 1030–1220 cm⁻¹ for S=O stretching) .

Q. How can researchers characterize the solubility and stability of this compound under varying pH conditions?

  • Methodological Answer : Solubility is assessed via gravimetric analysis in buffered solutions (pH 2–12), with agitation at 25°C for 24 hours. Stability studies require:

  • UV-Vis spectroscopy to monitor degradation (e.g., absorbance shifts at λmax = 280 nm) .
  • HPLC-MS to identify degradation byproducts (e.g., quinoline derivatives from desulfonation) .
  • Data interpretation : Report solubility as g/100 mL ± SD and degradation half-life (t½) under each pH .

Q. What spectroscopic techniques are most effective for structural elucidation of this compound?

  • Methodological Answer :

  • <sup>1</sup>H/<sup>13</sup>C NMR : Assign aromatic protons (δ 7.5–8.5 ppm) and sulfonate-linked carbons (δ 120–140 ppm) .
  • X-ray crystallography : Resolve crystal packing and confirm sulfonate group geometry (bond angles: 104–106°) .
  • Raman spectroscopy : Detect S-O symmetric stretching (450–600 cm⁻¹) to differentiate from sulfonic acid analogs .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in photochemical reactions?

  • Methodological Answer :

  • DFT calculations (e.g., B3LYP/6-311+G(d,p)) to map frontier molecular orbitals (HOMO-LUMO gap < 3.5 eV indicates photoactivity) .
  • TD-DFT simulates UV spectra; deviations >10 nm from experimental data suggest model inaccuracies .
  • Validation : Compare predicted reaction pathways (e.g., sulfonate group cleavage) with experimental LC-MS results .

Q. What strategies resolve contradictions in reported thermodynamic data (e.g., ΔHf) for this compound?

  • Methodological Answer :

  • Comparative analysis : Tabulate literature values with methodologies used (e.g., calorimetry vs. computational) .
  • Error source identification : Calorimetric errors often arise from incomplete combustion; computational errors stem from basis set limitations .
  • Consensus-building : Use meta-analysis to weight data by methodology reliability (e.g., calorimetry > DFT for ΔHf) .

Q. How to design experiments isolating the sulfonate group’s role in this compound’s biological activity?

  • Methodological Answer :

  • Analog synthesis : Prepare quinoline derivatives without sulfonate groups (e.g., quinoline-5-carboxylic acid) .
  • Biological assays : Compare IC50 in cell viability assays (e.g., MTT assay) for sulfonate vs. non-sulfonate analogs .
  • Statistical rigor : Use ANOVA with post-hoc Tukey test (p < 0.05) to confirm significance .

Data Contradiction Analysis Framework

Conflict Type Resolution Strategy Example
Synthesis yield discrepanciesReplicate under reported conditions; audit reagent purity Yield drops from 80% → 65% due to impure quinoline feedstock
Spectroscopic peak misassignmentCross-validate with <sup>13</sup>C NMR and X-ray Misattributed sulfonate peak in FT-IR resolved via crystallography
Biological activity variabilityStandardize assay protocols (e.g., cell line, incubation time) IC50 differences due to HeLa vs. HEK293 cell lines

Key Methodological Guidelines

  • Reproducibility : Document reaction conditions (e.g., stirring rate, humidity) often omitted in literature .
  • Data transparency : Publish raw spectroscopic files (e.g., .jdx for NMR) in supplementary materials .
  • Ethical reporting : Disclose funding sources and potential conflicts in the "Acknowledgements" section .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.